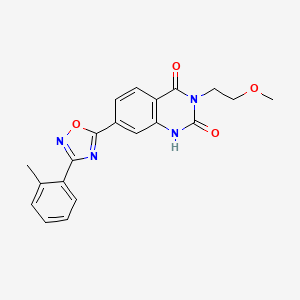

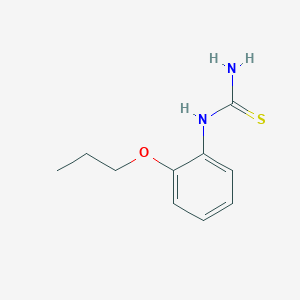

![molecular formula C22H16F3N3S B2447209 2-(benzylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone CAS No. 478044-01-8](/img/structure/B2447209.png)

2-(benzylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of this exact compound, related compounds have been synthesized using various methods. For instance, a metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles has been developed, which employs readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials .Scientific Research Applications

Crystal Structure Analysis : A study by Biswas et al. (2007) discusses the crystal structure of a compound similar to the one , emphasizing the molecular form and intermolecular interactions.

Conformational Variations : Research by Lindgren et al. (2013) investigates the structures of hydrazones and notes differences in conformations and intermolecular hydrogen bonding.

Substituent Effects : A study by Murakami et al. (1999) examines the effects of different substituents in Fischer indolization, a key reaction for such compounds.

Synthesis of Heterocycles : El-Emary et al. (2001) describe the synthesis of various heterocyclic compounds based on 1H-indole-2-one, demonstrating the versatility of these compounds in chemical synthesis (El‐Emary, Ahmed, & Bakhite, 2001).

One-Pot Hydrazone Formation : Zimmermann (2000) presents a method combining hydrazone formation with Fischer indolization, showing an efficient way to synthesize 3H-indolium derivatives (Zimmermann, 2000).

Metal Ion Extraction : Research by Sakamoto et al. (1993) explores the use of hydrazones in metal ion extraction, particularly for alkali metal ions, showing potential applications in analytical chemistry.

Copper-Catalyzed Trifluoromethylation : A study by Prieto et al. (2015) demonstrates a method for trifluoromethylation of hydrazones, indicating applications in the synthesis of complex organic compounds.

Synthesis of Indoles : Wagaw et al. (1999) describe a palladium-catalyzed method for preparing indoles, showcasing the utility of hydrazones in the synthesis of important organic structures (Wagaw, Yang, & Buchwald, 1999).

Antimicrobial and Antioxidant Properties : Nastasă et al. (2015) synthesized hydrazones bearing a thiazole scaffold and evaluated their antimicrobial and antioxidant properties, highlighting potential pharmaceutical applications (Nastasă, Tiperciuc, Duma, Benedec, & Oniga, 2015).

properties

IUPAC Name |

(2-benzylsulfanyl-1H-indol-3-yl)-[3-(trifluoromethyl)phenyl]diazene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F3N3S/c23-22(24,25)16-9-6-10-17(13-16)27-28-20-18-11-4-5-12-19(18)26-21(20)29-14-15-7-2-1-3-8-15/h1-13,26H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRYFRAJDVKSJQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C3=CC=CC=C3N2)N=NC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B2447130.png)

![5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2447131.png)

![2-chloro-1-[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B2447133.png)

![1-[(4-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2447134.png)

![4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol](/img/no-structure.png)

![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2447140.png)

![10-chloro-3-(2,6-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2447148.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2447149.png)